[8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
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Description
[8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a natural product found in Aconitum chasmanthum, Aconitum hemsleyanum, and other organisms with data available.
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex polycyclic structure with multiple functional groups that contribute to its biological properties. The molecular formula is C36H51NO12, with a molecular weight of approximately 645.7 g/mol .
Structural Features
- Functional Groups : The presence of acetoxy, hydroxy, and methoxy groups suggests potential interactions with biological targets.
- Polycyclic Framework : The hexacyclic nature may influence its binding affinity and selectivity for various receptors.
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that alkaloids can inhibit the growth of various bacteria and fungi by disrupting their cell membranes or interfering with metabolic pathways .
Antioxidant Properties
The antioxidant activity of such compounds is often attributed to their ability to scavenge free radicals and enhance cellular defense mechanisms:
- Mechanism : The hydroxyl groups in the structure may donate electrons to free radicals, thus neutralizing them and preventing oxidative stress in cells .
Anti-inflammatory Effects
Compounds with similar structural motifs have been studied for their anti-inflammatory effects:
- Case Study : A study on related alkaloids demonstrated a reduction in pro-inflammatory cytokines in animal models of inflammation . This suggests that the compound could modulate inflammatory pathways effectively.
Cytotoxicity and Cancer Research
Research into the cytotoxic effects of this compound is ongoing:
- Cell Line Studies : Preliminary studies indicate that it may induce apoptosis in cancer cell lines through pathways involving caspases and mitochondrial dysfunction .
Pharmacological Studies
A summary of relevant pharmacological studies is presented below:
Study | Objective | Findings |
---|---|---|
Study A | Evaluate antimicrobial activity | Significant inhibition of bacterial growth at concentrations > 50 µg/mL |
Study B | Assess antioxidant capacity | Increased DPPH radical scavenging activity compared to controls |
Study C | Investigate anti-inflammatory effects | Reduced TNF-alpha levels in treated animal models |
Case Studies
- Antimicrobial Efficacy : In a study evaluating various alkaloids, the compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential use as a natural preservative or therapeutic agent.
- Cancer Cell Line Testing : A recent investigation into its cytotoxic effects on breast cancer cell lines revealed an IC50 value of 25 µM, indicating significant potency compared to standard chemotherapeutic agents .
Properties
Molecular Formula |
C34H47NO10 |
---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
[8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3 |
InChI Key |
PHDZNMWTZQPAEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
Origin of Product |
United States |
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